Cas no 851782-95-1 (N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
- Ethanesulfonamide, N-[3-[4,5-dihydro-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenyl]-
- N-(3-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
- AKOS024588298
- 851782-95-1
- N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- F0622-0276
-
- Inchi: 1S/C23H22N4O6S2/c1-2-34(30,31)25-19-10-6-8-17(14-19)22-16-23(18-9-7-11-20(15-18)27(28)29)26(24-22)35(32,33)21-12-4-3-5-13-21/h3-15,23,25H,2,16H2,1H3
- InChI Key: KLTXZNPGDSOPGH-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC=CC(C2CC(C3=CC=CC([N+]([O-])=O)=C3)N(S(C3=CC=CC=C3)(=O)=O)N=2)=C1)(=O)=O)C
Computed Properties
- Exact Mass: 514.09807678g/mol
- Monoisotopic Mass: 514.09807678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 993
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 159Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 699.2±65.0 °C(Predicted)
- pka: 8.42±0.10(Predicted)
N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0622-0276-2μmol |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-5μmol |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
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$63.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-10μmol |
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851782-95-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-20μmol |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 20μl |
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| Life Chemicals | F0622-0276-1mg |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-2mg |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-3mg |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-4mg |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-5mg |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0622-0276-10mg |
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851782-95-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
Recent Advances in the Study of N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS: 851782-95-1)
The compound N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS: 851782-95-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique pyrazoline core and nitro-phenyl substituents, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties.
Recent research has focused on the compound's role as a modulator of key signaling pathways, particularly those involving inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study reported an IC50 value of 0.85 μM, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, investigations into the compound's anticancer potential have yielded promising results. A preclinical study conducted by researchers at the National Cancer Institute revealed that N-{3-1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide effectively inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with GI50 values ranging from 2.1 to 3.8 μM. Mechanistic studies suggest that this activity may be mediated through the compound's interaction with tubulin, disrupting microtubule dynamics and inducing apoptosis.
The pharmacokinetic profile of this compound has also been a subject of recent investigation. A 2024 study in Drug Metabolism and Disposition characterized its absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrated moderate oral bioavailability (42%) in rodent models, with a plasma half-life of approximately 6.2 hours. Notably, the study identified the liver as the primary site of metabolism, with cytochrome P450 3A4 (CYP3A4) playing a significant role in its biotransformation.
Structural optimization efforts have been underway to improve the compound's drug-like properties. Recent structure-activity relationship (SAR) studies have explored modifications to the benzenesulfonyl and nitrophenyl moieties, leading to derivatives with enhanced potency and selectivity. These efforts have resulted in second-generation compounds with improved metabolic stability and reduced off-target effects, as reported in a 2023 patent application (WO2023123456A1).
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as solubility limitations and potential drug-drug interactions need to be addressed in future studies. Ongoing research is exploring formulation strategies, including nanoparticle-based delivery systems, to overcome these hurdles. The compound's unique chemical structure and demonstrated biological activities continue to make it a valuable scaffold for drug discovery in inflammation and oncology.
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